molecular formula C18H17FN4O B2902500 N-(2-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954816-71-8

N-(2-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2902500
CAS No.: 954816-71-8
M. Wt: 324.359
InChI Key: SJXHABCRUXEGOM-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. . The specific steps are as follows:

    Formation of the Azide: The azide precursor is synthesized by reacting 2-fluoroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne derivative in the presence of a copper catalyst to form the triazole ring.

    Amidation: The resulting triazole compound is then subjected to amidation with isopropylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
  • 2-(3-fluoro-4-nitrophenoxy)-N-(2-fluorophenyl)acetamide

Uniqueness

N-(2-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole structure, which imparts distinct chemical and biological properties. Its fluorophenyl and isopropyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(2-fluorophenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-12(2)17-16(18(24)20-15-11-7-6-10-14(15)19)21-22-23(17)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXHABCRUXEGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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